

molecular weight and formula C₅H₁₀N₄O₂S

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Compound of Interest

Compound Name:	<i>4-amino-N,1-dimethyl-1H-pyrazole-3-sulfonamide</i>
CAS No.:	2151733-63-8
Cat. No.:	B2604969

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Technical Monograph: C₅H₁₀N₄O₂S Functionalized Heterocycles in Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Technical Analysis

C₅H₁₀N₄O₂S (Molecular Weight: 190.22 g/mol) is not a single pharmaceutical agent but a distinctive molecular formula representing a cluster of functionalized nitrogen-sulfur heterocycles. In the context of drug development, this formula corresponds to specific "building blocks" or synthons used to construct larger bioactive scaffolds, particularly kinase inhibitors, GPCR ligands, and anti-infectives.

The two most chemically significant isomers for researchers are:

- 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide: A sulfonamide precursor used in fragment-based design.
- 1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole: A specialized reagent for olefin synthesis (Julia-Kocienski olefination) and a bioisostere in peptidomimetics.

This guide provides the physicochemical profiling, synthetic pathways, and handling protocols for these entities, treating them as critical nodes in the drug discovery supply chain.

Physicochemical Profile (Consensus Data)

Property	Value	Context
Exact Mass	190.0524 g/mol	High-Resolution Mass Spectrometry (HRMS) Target
Heavy Atom Count	12	Fragment-Like (Rule of 3 Compliant)
Topological Polar Surface Area (TPSA)	~80–95 Å ²	Isomer dependent; indicates moderate membrane permeability
LogP (Calculated)	-0.5 to 0.5	Highly polar; suitable for cytosolic targets
H-Bond Donors	1–3	Critical for active site binding (e.g., hinge regions)
Physical State	Crystalline Solid	Typically white to off-white powder

Part 2: Structural Isomerism & Logic

In drug development, the arrangement of atoms defines the biological activity. The C₅H₁₀N₄O₂S formula splits into two distinct chemical lineages.

1. The Scaffold Lineage (Pyrazole Derivative)

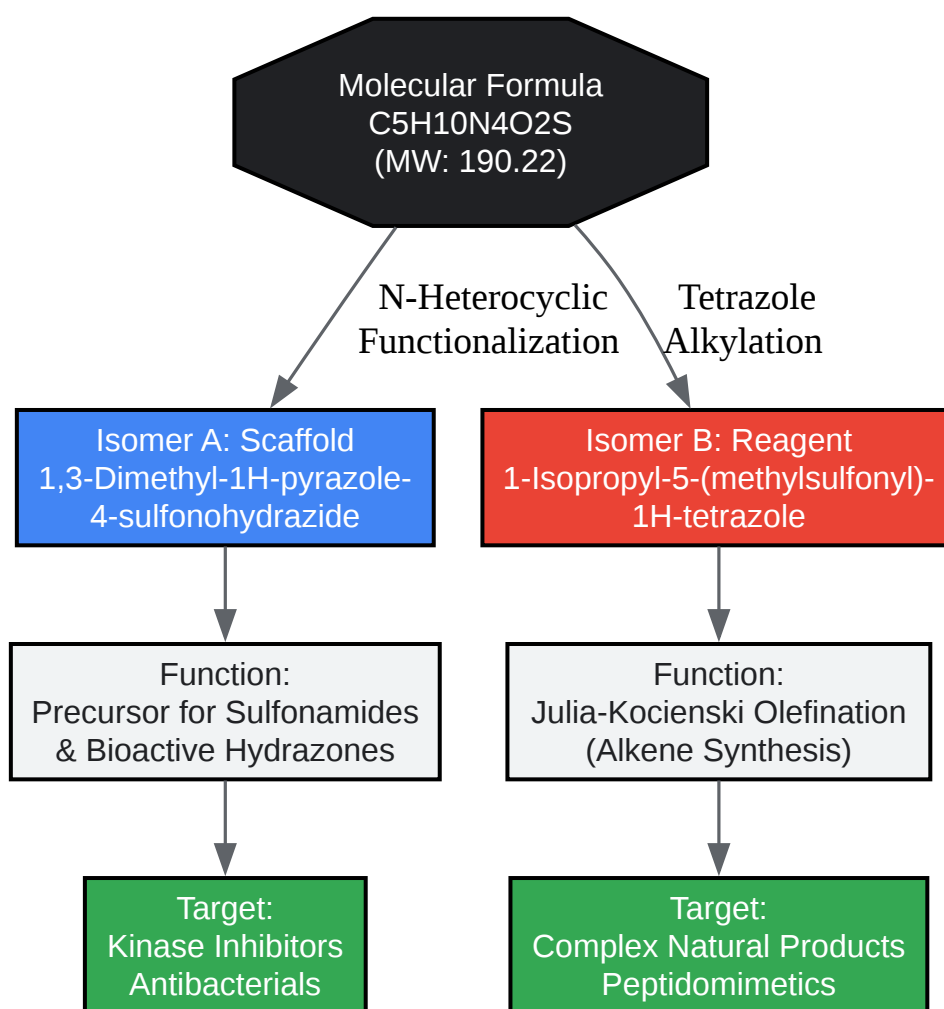
- Identity: 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide[1]
- Role: This molecule acts as a "connector." The sulfonohydrazide group (-SO₂NHNNH₂) is a versatile handle. It can be cyclized to form sultams or coupled with aldehydes to form hydrazones, a common motif in antimicrobial research. The pyrazole ring serves as a stable, aromatic core that fits well into ATP-binding pockets of kinases.

2. The Reagent Lineage (Tetrazole Derivative)

- Identity: 1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole[2]
- Role: This is a Julia-Kocienski Reagent. Researchers use this to synthesize alkenes with high E-selectivity. The sulfonyl-tetrazole moiety is an "auxiliary" that is removed during the reaction, leaving behind a precise carbon-carbon double bond in the final drug molecule.

Visualizing the Isomeric Divergence

The following diagram illustrates the structural divergence and application of the $C_5H_{10}N_4O_2S$ formula.



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Caption: Divergent utility of $C_5H_{10}N_4O_2S$ isomers in medicinal chemistry workflows.

Part 3: Experimental Protocols

This section details the synthesis and handling of the Pyrazole Sulfonohydrazide isomer, as it is the primary "building block" for therapeutic agents.

Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide

Objective: Convert the pyrazole core into a reactive sulfonohydrazide synthon. Mechanism: Electrophilic aromatic substitution (Chlorosulfonation) followed by nucleophilic substitution (Hydrazinolysis).

Reagents:

- 1,3-Dimethyl-1H-pyrazole (Starting Material)[1]
- Chlorosulfonic acid () – Hazard: Corrosive/Fuming
- Hydrazine hydrate () – Hazard: Carcinogen/Toxic
- Thionyl chloride () – Optional activating agent

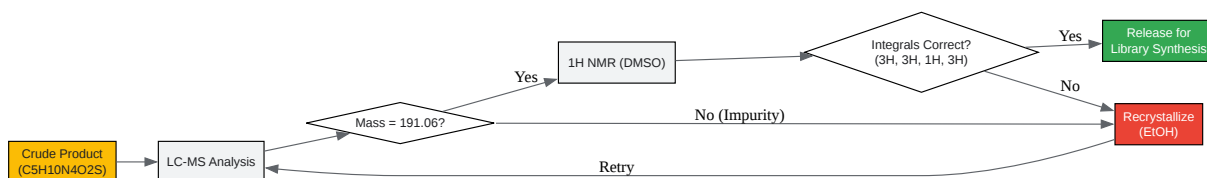
Step-by-Step Methodology:

- Chlorosulfonation (The Critical Step):
 - Cool (5.0 equiv) to 0°C in a dry round-bottom flask under Argon.
 - Add 1,3-Dimethyl-1H-pyrazole (1.0 equiv) dropwise. Control: Maintain temperature <5°C to prevent ring decomposition.
 - Heat the mixture to 90°C for 2 hours.

- Validation: Monitor by TLC (Ethyl Acetate/Hexane). The disappearance of the starting material indicates conversion to the sulfonic acid intermediate.
- Quench: Pour the reaction mixture onto crushed ice carefully. The sulfonyl chloride precipitates as a solid. Filter and dry in vacuo.
- Hydrazinolysis:
 - Dissolve the isolated 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in THF (Tetrahydrofuran) at 0°C.
 - Add Hydrazine hydrate (2.5 equiv) dropwise. Note: Excess hydrazine acts as a scavenger for the HCl by-product.
 - Stir at Room Temperature (RT) for 4 hours.
 - Observation: A white precipitate (hydrazine hydrochloride) may form; the product often remains in solution or precipitates upon concentration.
- Purification:
 - Evaporate solvent.
 - Recrystallize from Ethanol/Water (9:1).
 - Yield Target: >75%.
 - Characterization:
 - ¹H NMR (DMSO-d₆): Look for pyrazole singlet (~8.0 ppm), N-methyls (~3.8 and 2.4 ppm), and broad hydrazine protons (~4.0 and 8.5 ppm).
 - MS (ESI):

Self-Validating Workflow Diagram

The following DOT diagram outlines the logic flow for validating the synthesis product.



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Caption: Quality Control logic for validating the C₅H₁₀N₄O₂S synthon.

Part 4: Applications in Drug Development

1. Fragment-Based Drug Discovery (FBDD)

Researchers utilize the 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide isomer as a "fragment." Because it has a low molecular weight (<200 Da), it is screened against protein targets (like kinases) using X-ray crystallography or NMR.

- Mechanism: The sulfonohydrazide group can form hydrogen bonds with the "hinge region" of kinase enzymes.
- Evolution: Once binding is confirmed, the fragment is "grown" by reacting the hydrazine tail with aldehydes or acid chlorides to reach adjacent hydrophobic pockets.

2. Bioisosterism

The tetrazole isomer (1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole) represents a class of compounds where the tetrazole ring acts as a bioisostere for a carboxylic acid.

- Advantage: Tetrazoles have a similar pKa to carboxylic acids but are more lipophilic and metabolically stable, improving the oral bioavailability of the final drug candidate.

References

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- 2. 1-isopropyl-5-(methylsulfonyl)-1H-tetrazole | Benchchem [[benchchem.com](https://www.benchchem.com)]
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